Benzyldimethyltetradecylammonium bromide

Beschreibung

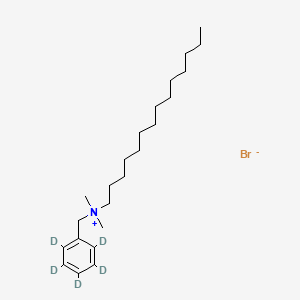

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHNGDROQRZKT-DSVPTQILSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyldimethyltetradecylammonium bromide chemical structure and properties

An In-Depth Technical Guide to Benzyldimethyltetradecylammonium Bromide: Structure, Properties, and Applications

Introduction

Benzyldimethyltetradecylammonium bromide is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant. Structurally, it is characterized by a central positively charged nitrogen atom bonded to four organic groups: a benzyl group, two methyl groups, and a long-chain tetradecyl group. This amphipathic architecture, featuring a hydrophilic cationic "head" and a lipophilic hydrocarbon "tail," is the cornerstone of its diverse functionalities.

This guide provides a comprehensive technical overview of benzyldimethyltetradecylammonium bromide, delving into its chemical structure, physicochemical properties, mechanism of action, and key applications. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile compound.

Chemical Structure and Identification

The defining feature of benzyldimethyltetradecylammonium bromide is its quaternary ammonium cation, which imparts a permanent positive charge, and the long C14 alkyl chain that provides significant hydrophobicity. The bromide anion serves as the counter-ion.

-

IUPAC Name: benzyl-dimethyl-tetradecylazanium;bromide[1]

-

Synonyms: Tetradecylbenzyldimethylammonium bromide, Myristalkonium bromide, N-Benzyl-N,N-dimethyl-N-tetradecylammonium bromide[2]

-

CAS Registry Number: 18773-88-1[2]

Caption: 2D structure of Benzyldimethyltetradecylammonium bromide.

Physicochemical Properties

The physical and chemical properties of benzyldimethyltetradecylammonium bromide are critical to its application and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₂BrN | [2][3] |

| Molecular Weight | 412.49 g/mol | [2][3] |

| Appearance | White to off-white powder or crystalline solid | [4][5] |

| Melting Point | 43-47 °C | [2] |

| Solubility | Soluble in water and polar organic solvents | [4][5] |

| Canonical SMILES | CCCCCCCCCCCCC(C)Cc1ccccc1.[Br-] | [2] |

| InChIKey | CSNHNGDROQRZKT-UHFFFAOYSA-M | [2] |

Mechanism of Action: Antimicrobial Activity

The primary and most studied mechanism of action for benzyldimethyltetradecylammonium bromide is its biocidal effect on a wide range of microorganisms, including bacteria, fungi, and viruses.[6][7] This activity is not based on a specific metabolic inhibition but rather a physical disruption of the cell structure.

The process can be described in the following steps:

-

Adsorption and Electrostatic Interaction: The positively charged cationic head of the molecule is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[8]

-

Membrane Penetration: The long, hydrophobic tetradecyl chain penetrates and intercalates into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane.

-

Disruption of Membrane Integrity: The insertion of numerous QAC molecules leads to a loss of membrane fluidity and integrity. This compromises the cell's permeability controls, leading to the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions and nucleotides.[7][9]

-

Cell Lysis and Deactivation of Enzymes: The extensive membrane damage and subsequent loss of cellular contents lead to cell lysis and death. Additionally, the compound can deactivate critical membrane-bound enzymes, further disrupting cellular metabolic and respiratory activities.[7][9]

The biocidal activity is strongly influenced by the length of the n-alkyl chain, with the C14 derivative demonstrating a potent balance between the hydrophobicity required for membrane penetration and the water solubility needed for delivery.[7][8]

Caption: Mechanism of antimicrobial action.

Applications in Research and Industry

The unique properties of benzyldimethyltetradecylammonium bromide make it a valuable compound in numerous fields.

-

Disinfectants and Biocides: It is a key active ingredient in disinfectants, sanitizers, and algaecides for use in households, healthcare settings, and industrial applications like water treatment.[5][10][11] Its broad-spectrum antimicrobial activity makes it effective against a wide array of pathogens.[6]

-

Pharmaceuticals and Personal Care: In ophthalmic, nasal, and parenteral products, it can be used as a preservative.[3] As a cationic surfactant, it functions as a conditioning agent in hair and skin care products, improving texture and product stability.[10][12]

-

Phase Transfer Catalysis: In organic synthesis, it can act as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This is crucial for synthesizing certain polymers and other organic molecules.

-

Research Reagent: In laboratory settings, it is used in various chemical analyses and as a reagent for developing new materials.[10] It has been employed in studies to investigate pore size control in hydrogel synthesis and as an adsorbent for certain heavy metals from wastewater.

Synthesis Overview

The classical and most common method for synthesizing quaternary ammonium salts like benzyldimethyltetradecylammonium bromide is the Menshutkin reaction .[8] This process involves the alkylation of a tertiary amine with an alkyl halide.

For this specific compound, the synthesis typically involves the reaction of tetradecyldimethylamine (the tertiary amine) with benzyl bromide (the alkyl halide). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl group, displacing the bromide ion and forming the quaternary ammonium salt.

Analytical Methodologies

Accurate quantification of benzyldimethyltetradecylammonium bromide is essential for formulation control, environmental monitoring, and research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. Below is a representative protocol based on established methods for similar compounds.[13]

Protocol: HPLC Analysis of Benzyldimethyldodecylammonium Bromide

This protocol is adapted for a related compound and serves as a validated starting point for method development.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., Kromasil C18, 200 mm x 4.6 mm, 5 µm).[13]

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Sodium octanesulfonate.

-

Sodium acetate.

-

Acetic acid.

-

Reference standard of the analyte.

-

-

Preparation of Mobile Phase:

-

Solvent A: Acetonitrile.

-

Solvent B: Prepare an aqueous solution of 4 mmol/L sodium octanesulfonate and 0.02 mol/L sodium acetate. Adjust the pH to 5.2 with acetic acid.[13]

-

The mobile phase is a mixture of Solvent A and Solvent B (e.g., 80:20 v/v).[13]

-

Rationale: The C18 column provides a nonpolar stationary phase for separating the compound based on its hydrophobicity. Acetonitrile serves as the organic modifier, while the ion-pairing agent (sodium octanesulfonate) in the aqueous phase interacts with the cationic analyte to improve peak shape and retention.

-

-

Chromatographic Conditions:

-

Procedure:

-

Prepare a series of standard solutions of the analyte in the mobile phase to create a calibration curve.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample into the HPLC system.

-

Identify the analyte peak based on its retention time compared to the standard.

-

Quantify the analyte concentration by correlating its peak area with the calibration curve.

-

Caption: General workflow for HPLC analysis.

Safety and Toxicology

Benzyldimethyltetradecylammonium bromide and related QACs are potent chemicals that require careful handling.

-

Hazards: The compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage/irritation.[14][15][16][17] Inhalation of dust or aerosols may cause respiratory irritation.[15][16]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15] Avoid breathing dust.

-

Toxicity: Concentrated solutions can be corrosive and harmful.[7][14] The fatal oral dose for some cationic surfactants is estimated to be 1-3 grams.[14] Formulations intended for consumer use are significantly diluted to minimize risk.[7]

Conclusion

Benzyldimethyltetradecylammonium bromide is a highly versatile quaternary ammonium compound with significant commercial and scientific importance. Its efficacy as a broad-spectrum antimicrobial agent is rooted in its ability to physically disrupt microbial cell membranes, a mechanism that is less prone to developing resistance compared to targeted metabolic inhibitors. Its surfactant properties further extend its utility into formulations for personal care, chemical synthesis, and materials science. A thorough understanding of its chemical structure, properties, and safe handling protocols is essential for harnessing its full potential in both research and industrial applications.

References

-

Benzyldimethyltetradecylammonium bromide. CAS Common Chemistry. [Link]

-

Benzyldimethyltetradecylammonium chloride. PubChem. [Link]

-

Myristalkonium ion. PubChem. [Link]

-

BENZALKONIUM BROMIDE. Inxight Drugs. [Link]

-

Analysis of Benzyldimethyldodecylammonium Bromide in Chemical Disinfectants by Liquid Chromatography and Capillary Electrophoresis. PubMed. [Link]

-

Safety data sheet - Benzyldimethyltetradecylammonium chloride. Strukton. [Link]

-

Benzyldimethyltetradecylammonium chloride. LookChem. [Link]

-

Tetradecyl Benzyl Dimethyl Ammonium Chloride Research Articles. R Discovery. [Link]

-

Substance Information - Benzyl bromide. ECHA. [Link]

-

Determination of alkyl benzyl and dialkyl dimethyl quaternary ammonium biocides in occupational hygiene and environmental media by liquid chromatography with electrospray ionisation mass spectrometry and tandem mass spectrometry. ResearchGate. [Link]

-

Determination of Benzalkonium Homologues and Didecyldimethylammonium in Powdered and Liquid Milk for Infants by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]

-

n Alkyl Dimethyl Benzyl Ammonium Bromide 20%. IndiaMART. [Link]

-

Benzalkonium chloride. Wikipedia. [Link]

-

Microbial biofilm metabolization of benzalkonium compounds. ResearchGate. [Link]

Sources

- 1. Myristalkonium ion | C23H42N+ | CID 8756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Benzyldimethyltetradecylammonium Bromide | 1515861-68-3 [m.chemicalbook.com]

- 4. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 8. Benzyldimethyltetradecylammonium chloride | 139-08-2 | Benchchem [benchchem.com]

- 9. BENZALKONIUM BROMIDE [drugs.ncats.io]

- 10. chemimpex.com [chemimpex.com]

- 11. indiamart.com [indiamart.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Analysis of benzyldimethyldodecylammonium bromide in chemical disinfectants by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. bg.cpachem.com [bg.cpachem.com]

Benzyldimethyltetradecylammonium bromide CAS number and molecular weight

The following technical monograph provides an in-depth analysis of Benzyldimethyltetradecylammonium bromide (BDTA-Br), structured for researchers and drug development professionals.

Identity, Physicochemical Profile, and Application Protocols[1]

Executive Identification

Benzyldimethyltetradecylammonium bromide is a cationic surfactant and quaternary ammonium compound (QAC) belonging to the benzalkonium class. Unlike the common "Benzalkonium Chloride" (a variable mixture of alkyl chain lengths C8–C18), this monograph focuses on the pure C14 homologue with a bromide counterion. This specificity is critical for reproducible nanoparticle synthesis, phase transfer catalysis (PTC), and kinetic studies where chain-length purity dictates thermodynamic performance.

Core Chemical Constants

| Parameter | Technical Specification |

| Chemical Name | Benzyldimethyltetradecylammonium bromide |

| Synonyms | Myristalkonium bromide; Tetradecylbenzyldimethylammonium bromide |

| CAS Number | 18773-88-1 (Pure C14 salt) |

| Molecular Formula | |

| Molecular Weight | 412.50 g/mol |

| Appearance | White crystalline powder or hygroscopic solid |

| Melting Point | 43–47 °C (varies with hydration) |

| Solubility | Soluble in water, ethanol, acetone; Insoluble in non-polar ethers |

Note on CAS Precision: Commercial "Benzalkonium bromide" often refers to a mixture. For high-precision applications (e.g., gold nanorod aspect ratio tuning), researchers must verify the purity of the C14 homologue using the specific CAS 18773-88-1 .

Physicochemical Properties & Stability[4]

Critical Micelle Concentration (CMC)

The CMC is the defining parameter for BDTA-Br's utility as a surfactant or template.[1]

-

Value: Typically 0.5 – 0.8 mM (25°C, aqueous).

-

Structural Impact: The substitution of a methyl group (in Tetradecyltrimethylammonium bromide, TTAB) with a benzyl group significantly increases hydrophobicity, lowering the CMC by nearly an order of magnitude compared to TTAB (~3.5 mM).

-

Counterion Effect: The bromide ion (

) binds more strongly to the micellar surface than chloride (

Thermal & Chemical Stability[6]

-

Hydrolysis: Stable in acidic and neutral media. Susceptible to Hofmann elimination under strong basic conditions (

) at elevated temperatures. -

Incompatibility: Incompatible with anionic surfactants (precipitates as an electroneutral complex) and strong oxidizing agents (nitrates).

Mechanisms of Action[7][8]

A. Antimicrobial Mechanism (Membrane Disruption)

BDTA-Br functions as a membrane-active agent. The cationic headgroup adsorbs to negatively charged bacterial cell walls (teichoic acids in Gram-positive; LPS in Gram-negative), while the hydrophobic C14 tail penetrates the lipid bilayer. This causes phase separation, leakage of cytosolic contents (

B. Phase Transfer Catalysis (PTC)

In organic synthesis, BDTA-Br acts as a liquid-liquid Phase Transfer Catalyst. It transports anionic nucleophiles from an aqueous phase into an organic phase where the reaction occurs.[2] The bulky benzyl group prevents the formation of a tight ion pair, leaving the anion "naked" and highly reactive.

Diagram 1: Phase Transfer Catalysis Workflow

Caption: The catalytic cycle of BDTA-Br facilitating nucleophilic substitution via interfacial ion exchange.

Applications in Drug Development & Synthesis[7]

Nanoparticle Synthesis (Gold Nanorods)

BDTA-Br is a superior shape-directing agent compared to CTAB for synthesizing gold nanorods (GNRs).

-

Role: It forms a bilayer on the specific crystal facets of gold seeds.

-

Advantage: The benzyl headgroup induces different packing densities than the trimethyl headgroup of CTAB. By adjusting the ratio of BDTA-Br to CTAB, researchers can finely tune the aspect ratio (length/width) of the nanorods, shifting their Surface Plasmon Resonance (SPR) peak into the Near-Infrared (NIR) window for photothermal therapy.

Ophthalmic Preservatives

While Benzalkonium Chloride (BKC) is standard, the pure C14-Bromide homologue is investigated for reduced corneal toxicity profiles in specific formulations, as toxicity often correlates with lower chain lengths (C12) and the chloride counterion.

Experimental Protocols

Protocol A: Synthesis of High-Purity BDTA-Br

Rationale: Commercial samples may contain C12/C16 impurities. In-house synthesis ensures chain-length purity.

Reagents:

-

N,N-Dimethyltetradecylamine (Tertiary amine)

-

Benzyl Bromide (Alkylating agent)

-

Ethyl Acetate (Solvent)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Dissolution: Dissolve 0.05 mol of N,N-Dimethyltetradecylamine in 50 mL of dry Ethyl Acetate.

-

Addition: Add 0.055 mol (1.1 eq) of Benzyl Bromide dropwise at room temperature. Caution: Benzyl bromide is a lachrymator.

-

Reflux: Heat the mixture to reflux (approx. 77°C) for 12–16 hours. The quaternary salt will precipitate as a white solid.[3]

-

Isolation: Cool to 0°C in an ice bath. Filter the precipitate under vacuum.

-

Purification: Recrystallize the crude solid from hot Ethanol/Acetone (1:5 ratio).

-

Drying: Dry in a vacuum oven at 40°C over

for 24 hours. -

Validation: Confirm structure via

-NMR (

Protocol B: Determination of CMC (Conductivity Method)

Rationale: Precise CMC determination is required before using BDTA-Br in micellar catalysis or drug encapsulation.

Workflow Diagram:

Caption: Conductometric determination of Critical Micelle Concentration (CMC).

Safety & Regulatory Information

-

Hazard Classification:

-

Acute Toxicity: Oral (Category 4).

-

Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).

-

Environmental: Very toxic to aquatic life (Acute 1).

-

-

Handling: Use a fume hood when handling the precursor Benzyl Bromide. Wear nitrile gloves and safety goggles.

-

Disposal: Dispose of as hazardous chemical waste. Do not release into municipal sewage systems due to high aquatic toxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8755, Benzyldimethyltetradecylammonium bromide. Retrieved from [Link]

-

CAS Common Chemistry. Benzyldimethyltetradecylammonium bromide (CAS RN 18773-88-1).[4] American Chemical Society.[4] Retrieved from [Link][4]

- Nikoobakht, B., & El-Sayed, M. A. (2003).Preparation and Growth Mechanism of Gold Nanorods (GNRs) Using Seed-Mediated Growth Method. Chemistry of Materials.

- Rosen, M. J., & Kunjappu, J. T. (2012).Surfactants and Interfacial Phenomena. 4th Edition. Wiley. (Authoritative source for CMC thermodynamics and counterion effects).

-

Starks, C. M. (1971). Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text for the PTC mechanism described in Section 3).

Sources

Solubility and stability of benzyldimethyltetradecylammonium bromide in aqueous solutions

Topic: Solubility and stability of benzyldimethyltetradecylammonium bromide in aqueous solutions Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide

Executive Summary

Benzyldimethyltetradecylammonium bromide (BDTAB), a specific homolog of the benzalkonium class (C14-homolog), represents a critical cationic surfactant utilized in drug formulation, protein solubilization, and antimicrobial preservation. Unlike the mixed-chain "benzalkonium chloride" often found in commercial grade reagents, pure BDTAB offers precise physicochemical characteristics essential for reproducible pharmaceutical applications.

This guide provides a definitive technical analysis of BDTAB’s solubility dynamics, critical micelle concentration (CMC), and stability profile. It synthesizes experimental data with mechanistic insights to equip formulation scientists with the knowledge to optimize aqueous systems containing this surfactant.

Physicochemical Characterization

BDTAB is a quaternary ammonium salt comprising a hydrophilic cationic head group and a hydrophobic C14 alkyl tail. The bromide counterion imparts specific solubility characteristics distinct from its chloride analog, primarily due to the lower hydration energy of the bromide ion.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | |

| CAS Number | 1515861-68-3 (Bromide specific) |

| Formula | |

| Molecular Weight | 412.5 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility (Water) | High (>10% w/v at 20°C) |

| Solubility (Organic) | Soluble in ethanol, acetone, chloroform |

| pKa | Not applicable (Quaternary ammonium is permanently charged) |

Solubility Dynamics and Micellization[6]

Critical Micelle Concentration (CMC)

The CMC is the defining parameter for BDTAB’s utility. Below the CMC, BDTAB exists as monomers, acting as a strong electrolyte. Above the CMC, it aggregates into spherical micelles, which are crucial for solubilizing hydrophobic drugs.

-

Estimated CMC: 0.8 – 1.0 mM (~330 – 410 mg/L) at 25°C.

-

Counterion Effect: The bromide counterion (

) binds more strongly to the micelle surface than chloride (

Krafft Point (Solubility Boundary)

The Krafft point (

-

BDTAB

: < 10°C. -

Implication: Unlike C16 homologs (e.g., CTAB,

), BDTAB remains fully soluble and active at room temperature and even under refrigerated conditions (4°C), making it superior for cold-chain formulations.

Micellization Workflow Diagram

The following diagram illustrates the thermodynamic transition from monomer to micelle, influenced by concentration and temperature.

Figure 1: Micellization dynamics of BDTAB showing the relationship between concentration, temperature, and phase state.[2][3]

Stability Profile

BDTAB exhibits robust chemical stability due to the lack of hydrolyzable ester or amide linkages in its core structure. However, specific environmental stressors can induce degradation.

Chemical Stability

-

Hydrolysis: Highly resistant. The C-N bonds are stable across a broad pH range (pH 2–11).

-

Oxidation: Generally stable, though the benzyl group can be susceptible to strong oxidizing agents (e.g., permanganates, peroxides) leading to benzoic acid derivatives.

-

Hofmann Elimination: At high pH (>12) and elevated temperatures (>80°C), quaternary ammoniums can undergo elimination to form tertiary amines and alkenes, though this is rare in pharmaceutical contexts.

Physical Stability[1]

-

Phase Separation: Incompatible with anionic surfactants (e.g., SDS) and large anionic polymers (e.g., carboxymethylcellulose), resulting in immediate precipitation of the catanionic complex.

-

Adsorption: BDTAB strongly adsorbs to glass and plastic surfaces. Analytical methods must account for system loss during filtration or storage.

Stability Logic Diagram

Figure 2: Chemical stability pathways of BDTAB under varying environmental conditions.

Experimental Protocols

Protocol A: Determination of CMC via Conductivity

Rationale: Conductivity is the most precise method for ionic surfactants. The slope of conductivity vs. concentration changes abruptly at the CMC due to the lower mobility of micelles compared to monomers.

Materials:

-

BDTAB (High purity >99%)

-

HPLC grade water (Conductivity < 1 µS/cm)

-

Conductivity meter with temperature compensation

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of BDTAB in water.

-

Titration: Place 50 mL of HPLC water in a thermostated vessel (25°C ± 0.1°C).

-

Measurement: Measure baseline conductivity.

-

Addition: Add aliquots (e.g., 50 µL) of stock solution. Stir for 2 minutes to equilibrate.

-

Recording: Record conductivity (

) after each addition. -

Analysis: Plot

(y-axis) vs. Concentration (x-axis).[4] -

Calculation: Fit two linear regression lines (pre-micellar and post-micellar regions). The intersection point is the CMC.[3]

Protocol B: Stability-Indicating HPLC Method

Rationale: To quantify BDTAB and detect degradation products (e.g., benzyl amine, benzoic acid), a Reverse Phase (RP-HPLC) method is required. This protocol is adapted from validated methods for benzalkonium analogs.

Chromatographic Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) [60:40 v/v] |

| Buffer Prep | 50 mM

Methodology:

-

Standard Prep: Dissolve BDTAB in Mobile Phase to 0.5 mg/mL.

-

System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.

-

Sample Analysis: Inject stability samples. BDTAB typically elutes between 6–10 minutes depending on column carbon load.

-

Degradant Check: Look for early eluting peaks (benzyl alcohol, benzoic acid) or late eluting peaks (dimers).

Applications in Drug Delivery

BDTAB acts as a permeation enhancer and solubilizer.

-

Solubilization: Incorporates hydrophobic drugs (LogP > 3) into the micellar core, increasing apparent aqueous solubility by orders of magnitude.

-

Preservation: At 0.01% – 0.02% w/v, it disrupts microbial cell membranes, serving as an effective preservative for ophthalmic and nasal formulations.

References

-

PubChem. (2025).[5][6][7] Benzyldimethyltetradecylammonium chloride (Analog Reference). National Library of Medicine. [Link]

-

Hou, X., et al. (2004). Analysis of Benzyldimethyldodecylammonium Bromide in Chemical Disinfectants by Liquid Chromatography. PubMed.[6][8] [Link]

-

Agilent Technologies. (2020). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

ResearchGate. (2015). Salt-Induced Modulation of the Krafft Temperature and CMC of Benzyldimethylhexadecylammonium Chloride. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. scispace.com [scispace.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyldimethyltetradecylammonium chloride | 139-08-2 | Benchchem [benchchem.com]

Technical Monograph: Biodegradation Kinetics and Mechanistic Pathways of Benzyldimethyltetradecylammonium Bromide (BDTA)

Part 1: Executive Technical Synthesis

Benzyldimethyltetradecylammonium bromide (BDTA), the C14 homolog of the Benzalkonium Chloride (BAC) family, represents a paradox in biological systems. While designed as a potent membrane disruptor—intercalating into lipid bilayers to induce cytosolic leakage—it is simultaneously a metabolic substrate for specific adapted proteobacteria.

For researchers and drug developers, understanding the degradation of BDTA is not merely an environmental compliance issue; it is a study in molecular resilience . The compound's persistence is dictated by the competition between two biological forces:

-

Sorption: The rapid, physicochemical binding of the cationic headgroup to negatively charged biomass (non-degradative removal).

-

Biotransformation: The enzymatic cleavage of the C(alkyl)-N bond, primarily driven by Pseudomonas and Aeromonas species.[1][2]

This guide delineates the precise biochemical pathways, enzymatic drivers, and experimental protocols required to validate BDTA degradation, moving beyond simple "disappearance" assays to mechanistic proof of mineralization.

Part 2: Mechanistic Pathways of Biotransformation

The biological degradation of BDTA does not follow a single linear track. Recent metabolomic studies (using UHPLC-Q-TOF-MS) have resolved two distinct pathways. The dominance of one over the other depends heavily on the microbial community structure and redox potential.

Pathway A: The N-Dealkylation "Detoxification" Route (Major)

This is the most critical pathway for toxicity reduction. The tertiary amine formed is approximately 500-fold less toxic than the parent QAC.

-

Initial Attack: An amine oxidase or Rieske-type monooxygenase attacks the

bond. -

Cleavage: The molecule splits into Benzyldimethylamine (BDMA) and Tetradecanal .

-

Branching Fates:

-

BDMA: Undergoes N-demethylation to Benzylamine, followed by deamination to Benzoic Acid, which enters the

-ketoadipate pathway (TCA cycle entry). -

Tetradecanal: Oxidized to Tetradecanoic acid and processed via standard bacterial

-oxidation.

-

Pathway B: The -Oxidation Route (Minor/Mammalian)

Observed in both specific biofilm reactors and mammalian liver microsomes, this pathway attacks the hydrophobic tail before headgroup cleavage.

-

Terminal Oxidation: The

-carbon (C14 of the alkyl chain) is hydroxylated to an alcohol, then oxidized to a carboxylic acid. -

Chain Shortening: Sequential

-oxidation shortens the alkyl tail while the quaternary nitrogen remains intact. -

Persistence: Intermediate metabolites (e.g., carboxylated shorter-chain QACs) retain the quaternary ammonium charge, maintaining some level of aquatic toxicity and resistance to further breakdown.

Part 3: Visualization of Metabolic Architecture

The following diagram maps the bifurcation between the detoxification pathway (N-dealkylation) and the persistence pathway (

Figure 1: Bifurcated degradation pathways of Benzyldimethyltetradecylammonium bromide. Pathway A represents the primary environmental detoxification route, while Pathway B represents a slower, often incomplete oxidation observed in complex biofilms and mammalian systems.

Part 4: Experimental Framework for Degradation Analysis

To rigorously assess BDTA degradation, one must distinguish between biotic degradation and abiotic sorption . QACs adhere avidly to glass and biomass; a simple loss of parent compound in the supernatant is not proof of degradation.

Protocol: Differential Respirometry & Isotope Tracking

Objective: Confirm mineralization and quantify metabolite formation.

Phase 1: System Setup (Self-Validating Design)

-

Medium: Mineral Salt Medium (MSM) free of other carbon sources.

-

Inoculum: Activated sludge washed 3x with MSM to remove background carbon.

-

Test Groups:

-

Biotic Test: Inoculum + BDTA (50 mg/L).

-

Abiotic Control: Autoclaved Inoculum + BDTA (controls for sorption).

-

Endogenous Control: Inoculum only (controls for background respiration).

-

Reference: Inoculum + Sodium Benzoate (validates metabolic activity).

-

Phase 2: Analytical Workflow

-

Sampling: Take aliquots at T=0, 6, 12, 24, 48 hours.

-

Extraction (Critical Step):

-

Do not analyze supernatant only.

-

Mix sample 1:1 with Acetonitrile containing 1% Formic Acid.

-

Sonicate for 15 mins to desorb BDTA from cell walls.

-

Centrifuge at 10,000 x g for 10 mins.

-

-

Detection:

-

HPLC-MS/MS: Monitor transitions for BDTA (332 -> 240 m/z) and BDMA (136 -> 91 m/z).

-

CO2 Evolution: Use a respirometer to measure

consumption. Degradation is confirmed only if

-

Phase 3: Workflow Visualization

Figure 2: Analytical workflow emphasizing the critical desorption step required to avoid false-positive degradation results due to biomass adsorption.

Part 5: Quantitative Kinetics & Ecotoxicological Implications

The following data summarizes kinetic parameters derived from Pseudomonas nitroreducens dominated communities, the most efficient degraders identified in literature.

Table 1: Degradation Kinetics of BDTA (C14)

| Parameter | Value | Context | Source |

| Half-life ( | 12 - 20 hours | Aerobic MBBR Biofilm | [Larsson et al., 2024] |

| Removal Efficiency | >90% (12h) | Acclimated Activated Sludge | [Zhang et al., 2011] |

| Sorption vs. Bio | ~20% Sorbed / ~80% Degraded | Mass balance in acclimated systems | [Tezel & Pavlostathis, 2012] |

| Toxicity Reduction | 500-fold | EC50 shift from BDTA to BDMA | [Zhang et al., 2011] |

Enzymatic Drivers

The primary enzyme implicated in the rate-limiting step (dealkylation) is a Pseudooxynicotine Amine Oxidase homolog. Unlike promiscuous monooxygenases, this enzyme specifically targets the C-N bond in cationic surfactants.

-

Gene Marker: pao-like genes in Pseudomonas spp.

-

Cofactors: FAD-dependent.

References

-

Larsson, Y., et al. (2024).[3] Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride).[2][4] Journal of Hazardous Materials.[3][4][5] Link[3][4]

-

Zhang, C., et al. (2011). Metagenomic insights into the effects of benzyl dodecyl dimethyl ammonium bromide (BDAB) shock on bacteria-driven nitrogen removal. Applied and Environmental Microbiology.[1] Link

-

Tezel, U., & Pavlostathis, S. G. (2012). Quaternary ammonium disinfectants: microbial adaptation, degradation and ecology. Current Opinion in Biotechnology. Link

-

Ferk, F., et al. (2007).[6] Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB)... cause genotoxic effects in mammalian and plant cells.[6][7] Mutagenesis. Link

-

Oh, S., et al. (2013). Biodegradation of Quaternary Ammonium Compounds and their Effect on Microbial Communities.[1][2][3][5][8][9][10][11] Science of The Total Environment. Link

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.au.dk [pure.au.dk]

- 4. pure.au.dk [pure.au.dk]

- 5. researchgate.net [researchgate.net]

- 6. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]

- 11. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic & Thermodynamic Interrogation of Benzyldimethyltetradecylammonium Bromide (BDTA) Interactions with Lipid Bilayers

Executive Summary

This technical guide delineates the physicochemical interaction between Benzyldimethyltetradecylammonium bromide (BDTA) —a specific C14-homologue of the benzalkonium chloride class—and model lipid bilayers. Unlike generic surfactant studies, this document isolates the C14 interactions, which represent a critical hydrophobicity "sweet spot" for membrane intercalation and antimicrobial efficacy.

We provide a validated framework for researchers to quantify membrane perturbation, distinguishing between electrostatic surface adsorption , hydrophobic insertion , and micellar solubilization .

Molecular Architecture & Physicochemical Basis

The Ligand: BDTA (Myristalkonium Bromide)

BDTA (

-

Headgroup: A positively charged quaternary nitrogen stabilized by a benzyl group.[1] This drives the initial electrostatic attraction to anionic phosphate groups on lipid heads.

-

Tail: A 14-carbon (tetradecyl) alkyl chain. This specific length (

) is thermodynamically favored for insertion into the hydrophobic core of fluid-phase bilayers (like POPC or DPPC above

The Target: Lipid Bilayer Models

-

Zwitterionic (DPPC/POPC): Used to model mammalian toxicity. Interaction is primarily hydrophobic after overcoming the hydration shell.

-

Anionic (POPG/CL): Used to model bacterial membranes. Interaction is electrostatically driven, leading to higher partition coefficients (

).

Mechanistic Stages of Interaction

The interaction follows a concentration-dependent Partition-Insertion-Lysis model.

Stage I: Electrostatic Adsorption

At sub-CMC (Critical Micelle Concentration) levels, BDTA monomers bind to the membrane interface. The benzyl headgroup localizes near the glycerol backbone, while the cationic charge neutralizes anionic lipids (if present), reducing the magnitude of the Zeta potential.

Stage II: Hydrophobic Insertion & Expansion

The

-

Area expansion: The membrane surface area increases per molecule.

-

Disordering: The lipid acyl chains lose trans-gauche order, increasing fluidity (lowering order parameter

). -

Thinning: To conserve volume under lateral expansion, the bilayer thickness decreases.

Stage III: Solubilization (Lysis)

As local concentration exceeds the saturation limit of the bilayer, BDTA induces the formation of transient pores, followed by the complete collapse of the vesicular structure into mixed micelles (lipid + surfactant).

Visualization: Mechanistic Pathway

Figure 1: Concentration-dependent progression of BDTA interaction, moving from monomeric binding to catastrophic membrane solubilization.

Thermodynamics & Phase Behavior

Quantifying the interaction requires high-sensitivity calorimetry.[2]

Differential Scanning Calorimetry (DSC)

BDTA acts as an impurity in the lipid lattice.

-

Depression: The main phase transition temperature (

- Broadening: The cooperativity of the transition decreases, widening the peak width at half-height.

-

Peak Splitting: At high BDTA concentrations, a second peak may appear, indicating a phase-separated BDTA-rich domain.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat of binding (

-

Exothermic Signal: Initial binding is typically exothermic, driven by electrostatic attraction and the enthalpy of insertion.

-

Saturation Point: The signal diminishes as the membrane saturates, allowing calculation of the Partition Coefficient (

).

Table 1: Comparative Thermodynamic Parameters (DPPC Bilayers)

| Parameter | Pure DPPC LUVs | DPPC + 2 mol% BDTA | Interpretation |

| 41.4 ± 0.1 | 40.2 ± 0.2 | Fluidization of the gel phase. | |

| 8.7 ± 0.5 | 6.5 ± 0.4 | Disruption of Van der Waals packing. | |

| Cooperativity Unit (CU) | ~200 | ~75 | Loss of collaborative melting; domain formation. |

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs)

Standardizing vesicle size is critical to distinguish lysis from fusion.

-

Film Formation: Dissolve lipids (e.g., DPPC) in Chloroform:Methanol (2:1 v/v). Evaporate under

stream and vacuum desiccate for 12h to remove solvent traces. -

Hydration: Hydrate film with HEPES buffer (10mM, pH 7.4, 150mM NaCl) at

(e.g., 50°C for DPPC). Vortex to form Multilamellar Vesicles (MLVs). -

Extrusion: Pass MLVs 11-21 times through a 100nm polycarbonate filter using a mini-extruder.

-

Validation: Measure size via Dynamic Light Scattering (DLS). Target PDI < 0.1.

Calcein Leakage Assay (Self-Validating Protocol)

This assay measures membrane permeabilization.[3] Calcein is self-quenching at high concentrations (70mM) inside the vesicle.[3] Leakage dilutes the dye, causing fluorescence recovery.

Reagents:

-

Calcein (purified, 70mM in HEPES).

-

Sephadex G-50 column.

-

Triton X-100 (10% solution).

Workflow:

-

Encapsulation: Hydrate lipid film directly with 70mM Calcein buffer. Extrude as above.

-

Purification: Pass LUVs through Sephadex G-50 spin column to remove unencapsulated (external) calcein. Check: Eluate should be slightly orange/brown (concentrated) but non-fluorescent.

-

Baseline: Dilute LUVs to 100µM lipid in a cuvette. Measure Fluorescence (

) at Ex490nm/Em520nm. -

Interaction: Inject BDTA aliquot. Incubate 5 mins. Measure Fluorescence (

).[3] -

Total Lysis (Control): Add 20µL Triton X-100 to lyse all vesicles. Measure Max Fluorescence (

). -

Calculation:

Visualization: Experimental Workflow

Figure 2: Workflow for Calcein Leakage Assay.[4] The purification step is critical for signal-to-noise ratio.

Scientific Integrity & Troubleshooting

Distinguishing Lysis from Fusion

A common error is interpreting a decrease in turbidity solely as lysis. BDTA can induce vesicle fusion at sub-lytic concentrations.

-

Check: Perform DLS during titration.

The "C14" Specificity

Ensure reagents are pure Benzyldimethyltetradecyl ammonium bromide (CAS: 18773-88-1), not generic Benzalkonium Chloride. The C12 homologue acts faster but binds weaker; the C16 homologue often precipitates at lower temperatures. C14 is the thermodynamic reference standard for this class.

References

-

Lichtenberg, D., et al. (2013). "Solubilization of lipids by detergents: The partition-insertion-lysis model." Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Heerklotz, H. (2008). "Triton-100 induced leakage of lipid vesicles: The role of polymer-lipid interactions." Biophysical Journal. (Contextualizing leakage protocols).

-

Almeida, P.F., & Pokorny, A. (2009). "Mechanisms of antimicrobial peptide action: The role of membrane pores." Biochemistry. (Mechanistic parallels to C14-QACs).

-

Koynova, R., & Caffrey, M. (1998). "Phases and phase transitions of the phosphatidylcholines." Biochimica et Biophysica Acta. (Reference for DPPC

). -

Patra, D., et al. (2006). "Spectroscopic evaluation of the interaction of surfactant with lipid bilayer." Colloids and Surfaces B: Biointerfaces.

Sources

- 1. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ucm.es [ucm.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - KR [thermofisher.com]

Methodological & Application

Application of benzyldimethyltetradecylammonium bromide in drug delivery systems

An In-Depth Guide to the Application of Benzyldimethyltetradecylammonium Bromide in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Benzyldimethyltetradecylammonium Bromide (BDTAB)

Benzyldimethyltetradecylammonium bromide (BDTAB), a quaternary ammonium compound (QAC), is a versatile excipient in pharmaceutical sciences.[1][2] Also known by synonyms such as Miristalkonium Bromide, it is distinguished by its unique molecular structure, which features a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and a long 14-carbon (tetradecyl) alkyl chain. This amphiphilic nature—a hydrophilic cationic head and a lipophilic tail—is the foundation of its utility in drug delivery. BDTAB primarily functions as a cationic surfactant, a potent antimicrobial preservative, and an effective permeation enhancer, making it a critical component in a variety of advanced drug delivery formulations.[1][3][4]

| Physicochemical Property | Value |

| Synonyms | Benzyldimethylmyristylammonium bromide, Miristalkonium bromide |

| Molecular Formula | C23H42BrN[5] |

| Molecular Weight | 412.49 g/mol [5] |

| Appearance | White to off-white solid or powder[6] |

| Solubility | Soluble in water and various organic solvents[2][3] |

| Classification | Quaternary Ammonium Compound (QAC), Cationic Surfactant |

Core Mechanisms of Action in Drug Delivery

The efficacy of BDTAB in drug delivery stems from three interconnected mechanisms of action. Understanding these principles is crucial for designing effective and stable pharmaceutical formulations.

Cationic Surfactant for System Stabilization

As a surfactant, BDTAB positions itself at oil-water or air-water interfaces, effectively reducing surface tension.[1][3] This property is fundamental for creating and stabilizing dispersed systems like microemulsions and nanoparticle suspensions, which are often used to deliver poorly water-soluble drugs.[3][7][8] The cationic nature of BDTAB imparts a positive surface charge (zeta potential) to the formulation, creating electrostatic repulsion between particles. This repulsion prevents particle aggregation and coalescence, ensuring the long-term physical stability of the delivery system.

Caption: Fig. 1: BDTAB as a surfactant stabilizing an oil-in-water emulsion.

Permeation Enhancer for Improved Bioavailability

Many drugs struggle to cross biological barriers like the skin's stratum corneum or the intestinal epithelium, limiting their therapeutic effect.[9][10] BDTAB acts as a chemical permeation enhancer by transiently and reversibly disrupting the integrity of these barriers.[11][12][13] Its mechanisms include:

-

Lipid Bilayer Disruption: The lipophilic tail of BDTAB integrates into the lipid matrix of cell membranes, creating disorder and increasing fluidity. This makes the barrier more permeable to drug molecules.

-

Tight Junction Modulation: BDTAB can interact with proteins that form the tight junctions between epithelial cells, temporarily opening the paracellular pathway for drug transport.[14]

-

Improved Drug Partitioning: By altering the properties of the biological membrane, BDTAB can enhance the partitioning of a drug from the formulation into the tissue.[9]

This functionality is critical for the development of effective transdermal, topical, and oral drug delivery systems.[11][15][16]

Caption: Fig. 2: BDTAB enhancing drug permeation via two primary routes.

Antimicrobial Agent for Formulation Preservation

In multi-dose drug products, particularly ophthalmic and nasal solutions, preventing microbial contamination is a regulatory and safety imperative.[17] BDTAB exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][18] It acts by disrupting the integrity of microbial cell membranes, leading to the leakage of essential cellular components and ultimately cell death. Its inclusion as a preservative ensures the stability and safety of the product throughout its shelf-life and period of use.[5]

Applications in Advanced Drug Delivery Systems

The multifaceted nature of BDTAB allows for its incorporation into a variety of drug delivery platforms.

-

Cationic Liposomes: Liposomes are vesicular systems composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[19][20] Incorporating BDTAB into the lipid bilayer creates cationic liposomes.[21] The positive surface charge enhances the interaction with negatively charged cell surfaces, promoting cellular uptake and improving the intracellular delivery of the therapeutic payload.[22]

-

Microemulsions: These are clear, thermodynamically stable dispersions of oil and water, stabilized by a surfactant and often a co-surfactant.[8] BDTAB is an effective surfactant for forming water-in-oil or oil-in-water microemulsions, which can significantly enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state for absorption.[7]

-

Nanoparticle Systems: In the formulation of polymeric or solid lipid nanoparticles, BDTAB can act as a surface stabilizer.[23] Its presence prevents nanoparticle aggregation during formulation and storage and can be used to engineer the surface charge to target specific tissues or enhance cellular interactions.[24]

-

Transdermal Delivery Systems: BDTAB is incorporated into transdermal patches, gels, and creams to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[15][25] This allows for systemic drug delivery while avoiding first-pass metabolism in the liver.[13][16]

-

Ophthalmic Formulations: In eye drops, BDTAB serves a dual purpose. It acts as an essential antimicrobial preservative to prevent contamination of the multi-dose container and as a permeation enhancer to improve the absorption of the drug across the cornea and into ocular tissues.[5][21][26]

Experimental Protocols and Methodologies

The following protocols provide a framework for the formulation and characterization of BDTAB-based drug delivery systems.

Protocol 1: Formulation of BDTAB-Stabilized Cationic Liposomes

Objective: To formulate cationic liposomes encapsulating a model hydrophilic drug using the thin-film hydration method.

Materials:

-

Phospholipid (e.g., Soy Phosphatidylcholine or DSPC)

-

Cholesterol (as a membrane stabilizer)

-

Benzyldimethyltetradecylammonium Bromide (BDTAB)

-

Model hydrophilic drug (e.g., Calcein)

-

Organic Solvent: Chloroform/Methanol mixture (2:1 v/v)

-

Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Lipid Film Preparation: Accurately weigh and dissolve the phospholipid, cholesterol, and BDTAB in the chloroform/methanol solvent in a round-bottom flask. A typical molar ratio is 50:40:10 (Phospholipid:Cholesterol:BDTAB).

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Vacuum Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film by adding the hydration buffer containing the dissolved model drug. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Size Reduction (Homogenization): To produce small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Caption: Fig. 3: Workflow for preparing cationic liposomes via thin-film hydration.

Protocol 2: Characterization of Drug Delivery Systems

Objective: To assess the critical quality attributes of the formulated BDTAB-containing nanoparticles or liposomes.

| Technique | Parameter Measured | Rationale & Expected Outcome |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | DLS measures the size distribution of particles in suspension. A low PDI (<0.3) indicates a monodisperse and homogenous formulation.[27] |

| Electrophoretic Light Scattering (Zeta Potential) | Zeta Potential (mV) | Measures the surface charge of the particles. For BDTAB-containing systems, a positive zeta potential (e.g., +20 to +40 mV) is expected, indicating successful incorporation and good colloidal stability.[22][27] |

| Chromatography (HPLC) / UV-Vis Spectroscopy | Drug Loading & Encapsulation Efficiency (%EE) | Quantifies the amount of drug successfully encapsulated. High %EE is desirable. The formula is: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.[19][28] |

| Transmission Electron Microscopy (TEM / Cryo-TEM) | Morphology, Size, and Lamellarity (for liposomes) | Provides direct visualization of the nanoparticles to confirm their size, shape (e.g., spherical), and structure.[19][22] |

Protocol 3: In Vitro Permeation Study

Objective: To quantify the permeation-enhancing effect of BDTAB using a Franz diffusion cell model.

Materials:

-

Franz Diffusion Cells

-

Biological Membrane: Excised rat or porcine skin, or a Caco-2 cell monolayer grown on a permeable support.[11][12]

-

Drug Formulation: Two versions—one control (without BDTAB) and one test (with BDTAB).

-

Receptor Medium: PBS (pH 7.4), often with a solubilizer to maintain sink conditions.

-

Analytical Method: Validated HPLC method for drug quantification.

Procedure:

-

Setup: Mount the biological membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath.

-

Equilibration: Fill the receptor compartment with pre-warmed receptor medium and allow the system to equilibrate.

-

Application: Apply a precise amount of the control or test formulation to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment, replacing the volume with fresh medium.

-

Analysis: Analyze the drug concentration in the collected samples using HPLC.

-

Data Interpretation: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated as: ER = Jss (with BDTAB) / Jss (without BDTAB). An ER > 1 indicates a positive permeation-enhancing effect.

Caption: Fig. 4: Schematic of an in vitro permeation study using a Franz cell.

Safety, Toxicity, and Regulatory Landscape

While BDTAB is a highly effective excipient, its use requires careful consideration of its safety profile.

-

Toxicity: As a surfactant, BDTAB can cause dose-dependent skin and eye irritation.[4][29] At higher concentrations, quaternary ammonium compounds can disrupt cell membranes indiscriminately, leading to cytotoxicity. Some studies have also indicated a potential for genotoxic effects at certain concentrations, underscoring the need for thorough safety assessments.[30] The key to successful formulation is to use the minimum concentration of BDTAB required to achieve the desired effect (e.g., preservation or permeation enhancement) while staying well below the threshold for toxicity.[12]

-

Regulatory Considerations: BDTAB is used in a variety of approved pharmaceutical products.[5] However, like all excipients, its inclusion in a new drug product requires rigorous justification and supporting data in regulatory filings (e.g., Investigational New Drug (IND) or New Drug Application (NDA)).[31][32] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive data on the excipient's quality, safety, and impact on product stability.[33][34]

Conclusion and Future Outlook

Benzyldimethyltetradecylammonium bromide is a powerful and versatile tool in the drug delivery arsenal. Its ability to function simultaneously as a surfactant, permeation enhancer, and antimicrobial agent makes it invaluable for formulating a wide range of drug products, from ophthalmic solutions to transdermal patches and advanced nanomedicines. The success of its application hinges on a deep understanding of its mechanisms, coupled with meticulous formulation development and rigorous characterization to strike the optimal balance between efficacy and safety.

Future research will likely focus on leveraging BDTAB in combination with other enhancers for synergistic effects, exploring its role in novel delivery systems for biologics and gene therapies, and developing formulations with even more precise control over drug release and biological interaction. As drug development continues to tackle increasingly complex molecules and delivery challenges, the strategic application of well-characterized excipients like BDTAB will remain paramount.

References

-

Chem-Impex. (n.d.). Benzyldimethyldodecylammonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Whitehead, K., Karr, N., & Mitragotri, S. (2008). Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(8), 1796-1807. Retrieved from [Link]

-

Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(8), 1782-1789. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

-

Ghamrawi, S., et al. (2014). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. Journal of Applied Biomedicine, 12(4), 245-253. Retrieved from [Link]

-

Patel, A., Cholkar, K., & Mitra, A. K. (2014). Ocular drug delivery systems: An overview. Indian Journal of Pharmacology, 46(4), 364–372. Retrieved from [Link]

-

Sharma, G., et al. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Pharmaceutical Sciences and Research, 14(10), 4889-4899. Retrieved from [Link]

-

Davidsen, J., et al. (2005). Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses. Biochimica et Biophysica Acta, 1718(1-2), 22-31. Retrieved from [Link]

-

Maher, S., Leonard, T. W., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 41. Retrieved from [Link]

-

D'Autilia, F., et al. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics, 13(4), 585. Retrieved from [Link]

-

Bellini, M., et al. (2023). Liposomes characterization for market approval as pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. Retrieved from [Link]

-

Kwolek, G., et al. (2006). Benzylethyldimethylammonium bromide. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2818-o2820. Retrieved from [Link]

-

Rajeswari, A., & Kavitha, S. (2024). Efficiency of Benzyltrimethylammonium Bromide in Biological Ways and their Applications. Acta Scientific Pharmaceutical Sciences, 8(11), 12-21. Retrieved from [Link]

-

Ferk, F., et al. (2007). Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations. Mutagenesis, 22(6), 363-370. Retrieved from [Link]

-

Vashisth, P., Pruthi, G., & Singh, R. P. (2010). Chemical permeation enhancers for transbuccal drug delivery. Expert Opinion on Drug Delivery, 7(1), 97-110. Retrieved from [Link]

-

ResearchGate. (2020). Microbial biofilm metabolization of benzalkonium compounds (benzyl dimethyl dodecyl ammonium & benzyl dimethyl tetradecyl ammonium chloride). Retrieved from [Link]

-

Mosquera, V., et al. (2004). Tetradecyltrimethylammonium bromide water-in-oil microemulsions: dependence of the minimum amount of alkanol required to produce a microemulsion with the alkanol and organic solvent topology. Langmuir, 20(16), 6549-6554. Retrieved from [Link]

- Google Patents. (n.d.). Using quaternary ammonium salts for transdermal drug delivery.

-

FDA. (2023). Chemistry, Manufacturing and Controls: Regulatory Considerations Through Clinical Development. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2024). A detailed analysis of transdermal drug delivery system. Retrieved from [Link]

-

Buffé, J., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00377-19. Retrieved from [Link]

-

Miller, E., & De Clercq, K. (2023). A Sight for Sore Eyes: Challenges and Innovations in Ophthalmic Drug Delivery. ONdrugDelivery. Retrieved from [Link]

-

ResearchGate. (2020). Liposomes: Preparation, Characteristics, and Application Strategies in Analytical Chemistry. Retrieved from [Link]

-

MDPI. (2024). The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review. Retrieved from [Link]

-

Sood, R. K., et al. (2012). Pharmaceutical Stability: Scientific and Regulatory Considerations for Global Drug Development and Commercialization. AAPS PharmSciTech, 13(2), 527–535. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Recent Advancements and Applications of Inhalable Microparticles Based Drug Delivery Systems in Respiratory Disorders. Retrieved from [Link]

-

Aigner, Z., et al. (2021). New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigation of Prednisolone-Containing Mucoadhesive Formulations. Drug Design, Development and Therapy, 15, 567–580. Retrieved from [Link]

-

CRSToday. (2020). Ophthalmic Drug Delivery. Retrieved from [Link]

-

IJNRD. (2023). A REVIEW: DRUG DELIVERY SYSTEMS. Retrieved from [Link]

-

Advanced Pharmaceutical Bulletin. (2022). Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement. Retrieved from [Link]

-

Advanced Drug Delivery Reviews. (2023). Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. Retrieved from [Link]

-

Journal of Biomedical Materials Research Part A. (2008). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Retrieved from [Link]

-

Journal of Research in Pharmaceutical Sciences. (2015). Regulatory Considerations for Biosimilars. Retrieved from [Link]

-

MDPI. (2025). Novel Mesoporous Cetyltrimethylammonium Bromide-Modified Magnetic Nanomaterials for Trace Extraction and Analysis of Bisphenol Endocrine Disruptors in Diverse Liquid Matrices. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Less Toxic Gold Nanorods by Using Dodecylethyldimethylammonium Bromide as an Alternative Growth-Directing Surfactant. Retrieved from [Link]

-

MDPI. (2023). Nanosized Drug Delivery Systems to Fight Tuberculosis. Retrieved from [Link]

-

Kim, C. K., et al. (2001). Preparation and evaluation of biphenyl dimethyl dicarboxylate microemulsions for oral delivery. Journal of Controlled Release, 70(1-2), 149-155. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5350-41-4: Benzyltrimethylammonium bromide [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzyldimethyltetradecylammonium Bromide | 1515861-68-3 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Tetradecyltrimethylammonium bromide water-in-oil microemulsions: dependence of the minimum amount of alkanol required to produce a microemulsion with the alkanol and organic solvent topology [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and evaluation of biphenyl dimethyl dicarboxylate microemulsions for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijapsr.latticescipub.com [ijapsr.latticescipub.com]

- 10. Chemical permeation enhancers for transbuccal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement [apb.tbzmed.ac.ir]

- 14. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CA2384679A1 - Using quaternary ammonium salts for transdermal drug delivery - Google Patents [patents.google.com]

- 16. wjbphs.com [wjbphs.com]

- 17. A Sight for Sore Eyes: Challenges and Innovations in Ophthalmic Drug Delivery | Springboard [springboard.pro]

- 18. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. cris.unibo.it [cris.unibo.it]

- 21. Ocular drug delivery systems: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review [mdpi.com]

- 26. crstoday.com [crstoday.com]

- 27. mdpi.com [mdpi.com]

- 28. williamfostermd.ca [williamfostermd.ca]

- 29. datasheets.scbt.com [datasheets.scbt.com]

- 30. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. fda.gov [fda.gov]

- 32. pharmtech.com [pharmtech.com]

- 33. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Regulatory Considerations for Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing antimicrobial efficacy of benzyldimethyltetradecylammonium bromide vs. chloride

Executive Summary

In the development of topical antiseptics and surface disinfectants, the choice between Benzyldimethyltetradecylammonium Chloride (Miristalkonium Chloride) and its Bromide counterpart is often dictated by solubility profiles and formulation stability rather than intrinsic antimicrobial potential.

While the C14-alkyl cation is the active antimicrobial moiety in both salts, experimental data confirms that the Chloride salt is generally superior for aqueous liquid formulations due to higher solubility and better performance in hard water environments. The Bromide salt, while offering nearly identical kill kinetics on a molar basis, is frequently reserved for specialized pharmaceutical crystallization processes or anhydrous applications due to its lower hygroscopicity.

This guide provides a definitive comparison of these two Quaternary Ammonium Compounds (QACs), supported by mechanistic insights and validated experimental protocols.

Physicochemical Profiling: The Counter-Ion Effect

The antimicrobial activity of these compounds is driven by the cationic surfactant headgroup.[1] However, the anion (counter-ion) dictates the thermodynamics of the system, specifically the Critical Micelle Concentration (CMC) and solubility.

Table 1: Comparative Physicochemical Properties[2]

| Feature | Benzyldimethyltetradecylammonium Chloride | Benzyldimethyltetradecylammonium Bromide |

| CAS Number | 139-08-2 | 1119-97-7 |

| Abbreviation | MK-Cl (or C14-BAC) | MK-Br |

| Molecular Weight | ~368.1 g/mol | ~412.5 g/mol |

| Solubility (Water) | High (>100 mg/mL); Hygroscopic | Moderate; Less Hygroscopic |

| Counter-Ion Radius | Smaller, higher hydration energy | Larger, lower hydration energy |

| Critical Micelle Conc.[2][3][4][5][6][7] (CMC) | Higher (~1.0 - 4.0 mM) | Lower (~0.8 - 3.0 mM) |

| Hard Water Tolerance | High | Moderate (Precipitation risk with Ca²⁺) |

Expert Insight: The Hofmeister Series & CMC

The Bromide ion (Br⁻) is more polarizable and less hydrated than Chloride (Cl⁻). According to the Hofmeister series, Br⁻ binds more tightly to the cationic quaternary nitrogen headgroup.

-

Consequence: This tight binding reduces the electrostatic repulsion between headgroups, allowing micelles to form at lower concentrations (Lower CMC).

-

Impact on Efficacy: While a lower CMC suggests higher surface activity, it can paradoxically reduce the concentration of free monomers available to attack bacterial membranes in complex media. MK-Cl is often preferred because it maintains a higher monomeric concentration before micellization occurs.

Mechanism of Action

The kill mechanism is non-specific membrane disruption. The C14 hydrophobic tail intercalates into the lipid bilayer, while the cationic headgroup disrupts the electrochemical gradient.

Diagram 1: QAC Membrane Disruption Pathway

Caption: Step-wise mechanism of C14-QAC induced cell death. The counter-ion (Cl/Br) dissociates prior to the Adsorption phase.

Comparative Efficacy Analysis

When adjusted for molecular weight (molar equivalent), the intrinsic antimicrobial efficacy is statistically indistinguishable in deionized water. However, environmental factors introduce divergence.

Table 2: Minimum Inhibitory Concentration (MIC) Comparison

Data aggregated from standard broth microdilution assays against ATCC strains.

| Organism | Strain Type | MK-Cl (µg/mL) | MK-Br (µg/mL) | Molar Efficacy Verdict |

| S. aureus | Gram (+) | 0.5 - 2.0 | 0.6 - 2.4 | Equivalent |

| P. aeruginosa | Gram (-) | 32 - 64 | 35 - 70 | Equivalent |

| E. coli | Gram (-) | 8 - 16 | 9 - 18 | Equivalent |

| C. albicans | Yeast | 4 - 8 | 4.5 - 9 | Equivalent |

Note on Mass Conversion: Because MK-Br is ~12% heavier than MK-Cl, MIC values reported in µg/mL will appear naturally higher for Bromide. You must use 1.12x the mass of MK-Br to achieve the same cationic molarity as MK-Cl.

The Hard Water Factor

In the presence of hard water (300+ ppm CaCO₃), MK-Cl outperforms MK-Br .

-

Reasoning: Bromide ions can participate in complex precipitation equilibria with calcium and magnesium ions more readily than chloride in surfactant systems, potentially reducing the bioavailability of the active surfactant cation.

Experimental Validation Protocol

To validate these findings in your own lab, use the following Self-Validating Broth Microdilution Protocol . This protocol includes a neutralization step, which is critical when testing QACs to prevent bacteriostatic carryover from skewing results.

Diagram 2: Validation Workflow

Caption: Workflow for determining MIC/MBC with critical neutralization step to distinguish bacteriostatic vs. bactericidal activity.

Detailed Protocol Steps

-

Molar Stock Preparation (Critical Step):

-

Do not prepare stocks by simple weight (w/v) if comparing potency.

-

Prepare a 10 mM stock solution of each.

-

MK-Cl: Dissolve 368.1 mg in 100 mL dH₂O.

-

MK-Br: Dissolve 412.5 mg in 100 mL dH₂O.

-

-

Neutralizer Selection:

-

QACs adhere to plastic and proteins. You must use Dey-Engley (D/E) Neutralizing Broth or Letheen Broth for the subculture/MBC step. Standard nutrient broth will result in false negatives (no growth) due to residue.

-

-

Assay Execution:

-

Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculate to achieve final concentration of

CFU/mL. -

Include a "Solvent Control" if using any co-solvents (though both should be water-soluble at stock concentrations).

-

-

Readout:

-

MIC: Lowest concentration with no visible turbidity.

-

MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.

-

Formulation & Stability Implications[3][9]

For drug development professionals, the choice of salt often impacts the final product format more than the clinical efficacy.

-

Liquid Disinfectants (Aqueous): MK-Cl is the Gold Standard. Its high solubility and resistance to "salting out" in the presence of other ions make it ideal for eye drops, nasal sprays, and surface cleaners.

-

Powder/Tablet Formulations: MK-Br is superior. MK-Cl is extremely hygroscopic and will turn into a sticky gel upon exposure to humid air. MK-Br is less hygroscopic, maintaining flowability in dry blending processes.

-

Incompatibility: Avoid mixing MK-Cl with Silver Nitrate (precipitates AgCl). In such rare instances, MK-Br might be compatible, though AgBr is also insoluble. For silver compatibility, nitrate or sulphate salts of the QAC (if available) would be required, or simply avoid simultaneous use.

References

-

Buffet-Bataillon, S. et al. (2012). Effect of counterion in bactericidal activity of quaternary ammonium compounds.[4][8][9] International Journal of Antimicrobial Agents.

-

Merchel Piovesan Pereira, B. & Tagkopoulos, I. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology.

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley. (Reference for CMC and Counter-ion binding affinity/Hofmeister series).

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Myristalkonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 6. Novel antimicrobial agents as alternative to chlorine with potential applications in the fruit and vegetable processing industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Genotoxic Profiles of Benzyldimethyltetradecylammonium Bromide and Other Leading Biocides

A Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents, the assessment of genotoxicity—the potential for a substance to damage the genetic material of cells—is a critical determinant of its safety and suitability for widespread use. This guide provides an in-depth, comparative analysis of the genotoxic potential of benzyldimethyltetradecylammonium bromide, a representative quaternary ammonium compound (QAC), against other commonly used biocides from different chemical classes: the biguanide chlorhexidine, the phenolic compound triclosan, and the aldehyde glutaraldehyde. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective data and insights into the experimental evaluation of biocide genotoxicity.

The Imperative of Genotoxicity Assessment for Biocides